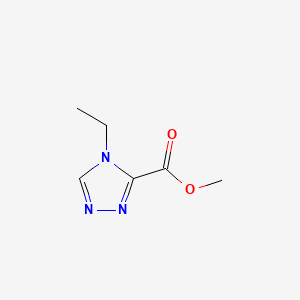
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid, also known as 4-methyl-5,6-dihydropyran-3-carboxylic acid or 4-methyl-5,6-dihydropyran-3-carboxylic acid, is an organic acid found in various plants and fungi. It is a naturally occurring compound that has been studied extensively for its potential use in the synthesis of various compounds and for its biochemical and physiological effects.
Scientific Research Applications
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied extensively for its potential use in the synthesis of various compounds. It has been used in the synthesis of drugs, such as the anti-depressant fluoxetine, as well as in the synthesis of other compounds, such as polysaccharides. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is believed to act as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid has been shown to possess immunomodulatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments include its relatively low cost and its high purity. Additionally, 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is a stable compound and is not prone to decomposition. The main limitation of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments is its relatively low solubility in water.
Future Directions
For 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid include further research into its potential applications in the synthesis of various compounds and its potential use in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid is needed in order to better understand its mechanism of action. Finally, further research into the advantages and limitations of using 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid in laboratory experiments is needed in order to optimize its use in such experiments.
Synthesis Methods
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid can be synthesized in various ways. One method involves the reaction of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid with a base such as sodium hydroxide. This reaction results in the formation of a salt, which can then be isolated and purified. Another method involves the reaction of 4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid-dihydro-2H-pyran-3-carboxylic acid with an acid such as hydrochloric acid. This reaction results in the formation of a salt, which can then be isolated and purified.
properties
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-2-3-10-4-6(5)7(8)9/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKIUSMKPCGAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(COCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5,6-dihydro-2H-pyran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate](/img/structure/B6610891.png)

![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B6610913.png)



![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)

![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)
